molecular formula C19H17NO4 B8240942 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one CAS No. 6290-96-6

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

Cat. No. B8240942
CAS RN: 6290-96-6
M. Wt: 323.3 g/mol
InChI Key: SDUJCHJWBKZEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one is a chemical compound . It is offered as a novel building block for research .


Synthesis Analysis

The synthesis of pyran derivatives, such as 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one, has been a topic of interest due to their broad spectrum of biological and pharmaceutical properties . A common approach for the synthesis of pyran derivatives is the multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . This approach involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .


Chemical Reactions Analysis

Pyran derivatives have been synthesized using various strategies, with the multicomponent reaction (MCR) approach being one of the most popular due to its efficiency and cost-effectiveness . The MCR approach involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .

Future Directions

The future directions for research on 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one and similar compounds likely involve further exploration of their synthesis methods, properties, and potential applications. Given the interest in pyran derivatives due to their wide range of biological and pharmaceutical properties , there is potential for significant advancements in this area.

properties

IUPAC Name

2-[anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-12-15-11-16(22)18(23)19(24-15)17(13-7-3-1-4-8-13)20-14-9-5-2-6-10-14/h1-11,17,20-21,23H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUJCHJWBKZEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277168
Record name 2-[anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

CAS RN

6290-96-6
Record name NSC1009
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.